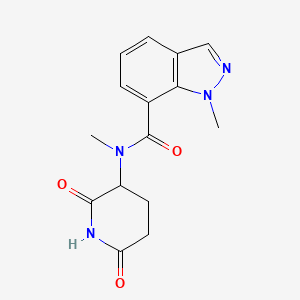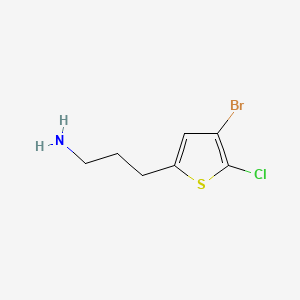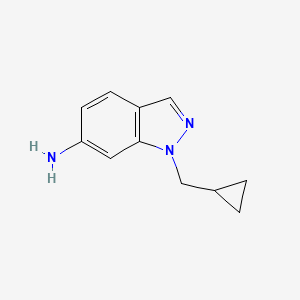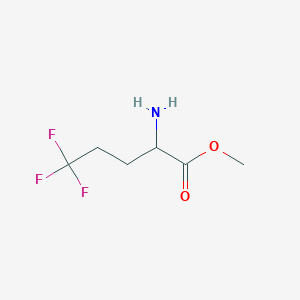
Ethyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, along with an ethyl ester and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the ethyl ester and amino group, making it less versatile.
Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the chlorine and methyl substituents, affecting its chemical reactivity and biological activity.
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the ethyl ester, which may influence its solubility and bioavailability.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H14ClN3O2 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-4-7(10)6(2)12-13/h4,8H,3,5,11H2,1-2H3 |
Clé InChI |
NERBWIBKKNQGEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



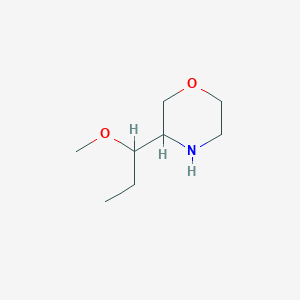

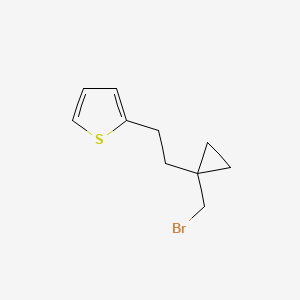
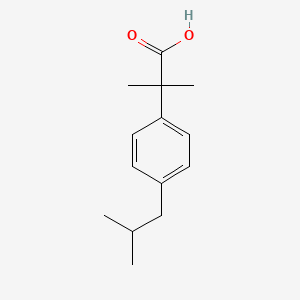
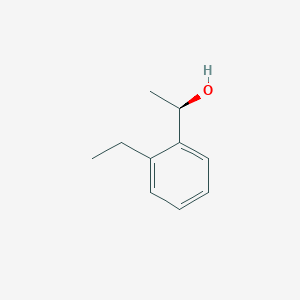

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
